molecular formula C10H10ClNO3 B14655211 3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone CAS No. 42902-30-7

3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone

Cat. No.: B14655211
CAS No.: 42902-30-7
M. Wt: 227.64 g/mol
InChI Key: NWTBJKLAXANGHG-UHFFFAOYSA-N
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Description

3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone is a chemical compound known for its unique structure and properties It belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone typically involves the reaction of m-chlorophenyl isocyanate with an appropriate hydroxymethyl precursor under controlled conditions. One common method includes the cyclization of m-chlorophenyl isocyanate with 2-aminoethanol, followed by oxidation to form the desired oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may interfere with protein synthesis or disrupt cell membrane integrity, resulting in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone
  • 3-(m-Chlorophenyl)-5-hydroxymethyl-2-thiazolidinone

Uniqueness

3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone is unique due to its specific substitution pattern and functional groups. The presence of the m-chlorophenyl group and the hydroxymethyl group imparts distinct chemical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

42902-30-7

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H10ClNO3/c11-7-2-1-3-8(4-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2

InChI Key

NWTBJKLAXANGHG-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CO

Origin of Product

United States

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